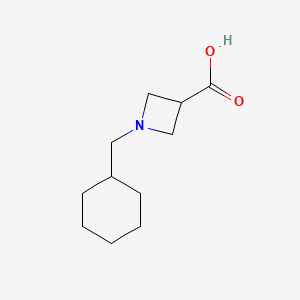

1-(Cyclohexylmethyl)azetidine-3-carboxylic acid

Descripción general

Descripción

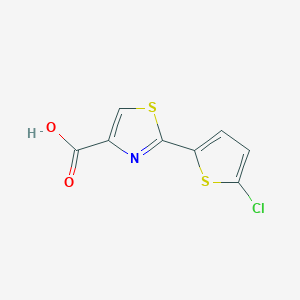

“1-(Cyclohexylmethyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H19NO2 . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry . Azetidines are known for their ubiquity in natural products and their importance in medicinal chemistry .

Synthesis Analysis

Azetidines are synthesized through various methods, including new [2+2] cycloaddition reactions . They can be readily functionalized via enolization at the 3-position in the presence of LDA . A recent review article addresses the synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons .Molecular Structure Analysis

The molecular weight of “this compound” is 197.27 . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines .Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . They also have potential in peptidomimetic and nucleic acid chemistry .Physical and Chemical Properties Analysis

Carboxylic acids, such as “this compound”, exhibit strong hydrogen bonding between molecules. They have high boiling points compared to other substances of comparable molar mass .Aplicaciones Científicas De Investigación

Ion Transport and Protein Synthesis

Azetidine derivatives have been used to investigate the relationship between protein synthesis and ion transport. Azetidine-2-carboxylic acid, an analog of proline, was found to inhibit the release of ions to the xylem in plants without inhibiting protein assembly, suggesting its action on the process of release from symplast to the xylem. This highlights its potential utility in studying protein function and ion transport mechanisms in biological systems (Pitman et al., 1977).

Synthesis and Functionalization for Biological Applications

The synthesis of new azetidine-3-carboxylic acid derivatives has been developed, highlighting their potential interest for biological and foldameric applications. These derivatives contain functionalized azaheterocycles, which are of interest from a biological perspective and for applications in the field of foldamers, indicating their versatility in scientific research (Žukauskaitė et al., 2011).

Versatile Building Blocks in Medicinal Chemistry

Protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry, have been synthesized on a gram-scale. These intermediates have been used to prepare a series of high-value azetidine-3-carboxylic acid derivatives, including the synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid, demonstrating the role of azetidine derivatives in synthesizing complex molecules for pharmaceutical applications (Ji et al., 2018).

Amino Acid-Azetidine Chimeras

Azetidine-2-carboxylic acid analogs have been synthesized with heteroatomic side chains at the 3-position, serving as tools for studying the influence of conformation on peptide activity. These chimeras are designed to explore the relationship between structure and function in peptides, providing insights into the role of conformation in biological activity (Sajjadi & Lubell, 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(cyclohexylmethyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPXNQIIALFVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1461538.png)

amine](/img/structure/B1461539.png)

![[2-(Difluoromethoxy)-5-methoxyphenyl]methanol](/img/structure/B1461543.png)

amine](/img/structure/B1461546.png)

amine](/img/structure/B1461548.png)

![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1461551.png)

![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1461553.png)